Glucagon (22-29)

Partial Agonism Calcium Signaling Hepatocyte Physiology

Researchers often face pathway cross-talk when using full-length glucagon, which masks non-cAMP signaling due to potent adenylate cyclase activation. Glucagon (22-29) solves this as a partial agonist of miniglucagon (19-29) that specifically inhibits the liver plasma membrane Ca²⁺ pump via a non-cAMP-mediated pathway. - **Selective Inhibition:** Blocks Ca²⁺ pump independently of adenylate cyclase; no cAMP elevation. - **Quantified Activity:** Submaximal inhibition (5-15% at 10 nM) ideal for competitive binding studies. - **Functional Control:** Use with miniglucagon (19-29) (Ki=1 nM) for full inhibition comparison.

Molecular Formula C49H71N11O12S
Molecular Weight 1038.2 g/mol
Cat. No. B12388750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon (22-29)
Molecular FormulaC49H71N11O12S
Molecular Weight1038.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C49H71N11O12S/c1-25(2)20-35(45(67)54-34(18-19-73-6)44(66)58-37(23-39(52)63)47(69)60-41(27(5)61)49(71)72)56-46(68)36(22-29-24-53-32-15-11-10-14-30(29)32)57-43(65)33(16-17-38(51)62)55-48(70)40(26(3)4)59-42(64)31(50)21-28-12-8-7-9-13-28/h7-15,24-27,31,33-37,40-41,53,61H,16-23,50H2,1-6H3,(H2,51,62)(H2,52,63)(H,54,67)(H,55,70)(H,56,68)(H,57,65)(H,58,66)(H,59,64)(H,60,69)(H,71,72)/t27-,31+,33+,34+,35+,36+,37+,40+,41+/m1/s1
InChIKeyLVQQVEMUTJAYBS-NYXLNAOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon (22-29) Core Profile


Glucagon (22-29) is a synthetic octapeptide fragment of the glucagon hormone, consisting of the C-terminal amino acid sequence Phe-Val-Gln-Trp-Leu-Met-Asn-Thr (FVQWLMNT) [1]. This fragment functions as a partial agonist of miniglucagon (glucagon 19-29) and specifically inhibits the Ca2+ pump in liver plasma membranes independently of adenylate cyclase activation [2]. The compound has a molecular weight of 1038.22 Da, a CAS registry number of 32204-93-6, and is primarily utilized as a research tool in mechanistic studies of calcium signaling and peptide hormone processing pathways [3].

Glucagon (22-29) Substitution Risks


Simple substitution of glucagon (22-29) with other glucagon-derived fragments or full-length glucagon is scientifically inappropriate due to profound functional divergence. While full-length glucagon (1-29) activates adenylate cyclase and elevates cAMP [1], and miniglucagon (19-29) acts as a potent, full agonist of Ca2+ pump inhibition [2], glucagon (22-29) exhibits a distinct partial agonist profile with markedly attenuated efficacy [3]. Furthermore, unlike glucagon (20-29) or the N-terminal fragments (1-21, 1-23), glucagon (22-29) fails to bind or activate the canonical glucagon receptor [4]. Consequently, experimental outcomes are highly dependent on the specific fragment used, and interchangeability cannot be assumed without quantitative data from direct comparative assays.

Glucagon (22-29) Head-to-Head Comparisons


Calcium Pump Inhibition Profile

Glucagon (22-29) functions as a partial agonist relative to the full agonist miniglucagon (19-29) at the liver plasma membrane Ca2+ pump [1]. While miniglucagon (19-29) produces maximal inhibition of the (Ca2+-Mg2+) ATPase, glucagon (22-29) achieves only a 5-15% maximal inhibition of this enzyme [2]. Its potency is low, with a Ki of 1 μM, which is comparable to that of native glucagon but significantly less efficient than miniglucagon's 1000-fold higher potency [3]. This demonstrates that the truncation of the N-terminal Ala19-Gln20-Asp21 residues from miniglucagon converts a full agonist into a partial agonist, highlighting the critical role of this tripeptide motif.

Partial Agonism Calcium Signaling Hepatocyte Physiology ATPase Inhibition

G6PDH Inhibition vs. N-Terminal Fragment

Glucagon (22-29) fails to activate the glucagon-sensitive adenylate cyclase system in liver plasma membranes and does not compete with labeled glucagon for binding to the canonical glucagon receptor [1]. This is a shared property with other C-terminal fragments like glucagon (20-29) [2]. In contrast, full-length glucagon (1-29) potently activates adenylate cyclase and binds the receptor, while the truncated analog des-(1-4)-glucagon acts as a competitive antagonist [3]. This evidence demonstrates that glucagon (22-29) cannot initiate the classic cAMP-dependent signaling cascade, confirming that its biological effects are mediated exclusively through alternative, adenylate cyclase-independent pathways.

Receptor Binding Adenylate Cyclase Signal Transduction Structure-Activity Relationship

Receptor Binding Domain Analysis

In studies on embryonic chick ventricular myocytes, glucagon (22-29) at a concentration of 10 nM elicited a significant positive inotropic effect only when combined with 30 nM glucagon (1-29), producing an 18% increase in cell contraction [1]. This synergistic effect is distinct from the action of miniglucagon (19-29), which at a lower concentration of 1 nM produced a 45% increase in contractility when combined with 30 nM glucagon [2]. The data show that while glucagon (22-29) can potentiate glucagon's cardiotonic action, it is less potent and efficient than miniglucagon (19-29) in this system, consistent with its partial agonist profile.

Cardiac Physiology Inotropy Calcium Mobilization Peptide Synergy

Cardiac Inotropic Synergy

Glucagon (22-29) inhibits glucose-6-phosphate dehydrogenase (G6PD) activity by 18% at a concentration of 0.5 mg/mL [1]. This enzyme is crucial for the pentose phosphate pathway, and its inhibition represents a metabolic effect distinct from the classical glucagon signaling pathways. This inhibitory activity is not a reported feature of full-length glucagon (1-29) under similar conditions, suggesting a unique functional property of this specific C-terminal fragment. The study was conducted in the context of understanding metabolic disturbances in uremia, which is associated with hyperglucagonemia and abnormal glucose metabolism.

Metabolic Enzymes Glucose Metabolism Pentose Phosphate Pathway Uremia

Glucagon (22-29) Research Applications


cAMP-Independent Calcium Pump Inhibition

Researchers investigating the non-canonical, cAMP-independent effects of glucagon on hepatic calcium homeostasis require a molecular tool that can selectively inhibit the liver plasma membrane Ca2+ pump without activating adenylate cyclase. Glucagon (22-29) fulfills this precise role, as demonstrated by its lack of effect on adenylate cyclase and its partial inhibition of (Ca2+-Mg2+) ATPase [1]. This allows for the targeted study of calcium pump regulation in isolation, free from the confounding influence of the classic glucagon receptor signaling cascade, making it an essential reagent for this specific line of investigation [2].

Miniglucagon Partial Agonism Studies

The observation that glucagon (22-29) acts as a partial agonist of miniglucagon (19-29) provides a powerful system for studying the molecular basis of partial agonism [3]. By comparing the full agonist efficacy of miniglucagon (19-29) with the partial agonist efficacy (5-15% maximal inhibition) of glucagon (22-29), researchers can pinpoint the structural contributions of the Ala19-Gln20-Asp21 motif to receptor activation and coupling efficiency. This application is fundamental for understanding the pharmacology of peptide hormones and for the rational design of biased ligands.

Glucagon Receptor SAR Mapping

The positive inotropic effect of glucagon in the heart requires the combined action of glucagon and its processed fragment, miniglucagon [4]. Glucagon (22-29) can serve as a less potent, partial agonist version of miniglucagon in these studies. Its ability to produce an 18% increase in contractility when combined with glucagon allows researchers to examine the concentration-dependence and structural requirements of this synergistic interaction in cardiac myocytes, providing insights into glucagon's cardiotonic mechanisms [5].

Cardiac Inotropic Synergy Investigation

Given its demonstrated ability to inhibit glucose-6-phosphate dehydrogenase activity, glucagon (22-29) is a valuable probe for investigating the metabolic effects of C-terminal glucagon fragments beyond classical glucose mobilization [6]. This application is particularly relevant in research related to metabolic disorders such as uremia, where altered glucagon processing and hyperglucagonemia are observed, and where non-canonical fragment activity may contribute to disease pathophysiology.

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